
3-Chloro-4-iodo-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H5ClIN It is a derivative of benzonitrile, characterized by the presence of chlorine, iodine, and methyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodo-5-methylbenzonitrile typically involves the halogenation of 5-methylbenzonitrile. One common method is the sequential introduction of chlorine and iodine atoms onto the benzene ring. The process may involve the following steps:
Chlorination: 5-methylbenzonitrile is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) to introduce the iodine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation process. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-Chloro-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: Biaryl compounds with extended conjugation.
Reduction Products: 3-Chloro-4-iodo-5-methylbenzylamine.
科学的研究の応用
3-Chloro-4-iodo-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling. In biological systems, its interactions with molecular targets, such as enzymes or receptors, are studied to understand its potential effects.
類似化合物との比較
Similar Compounds
3-Chloro-4-iodobenzonitrile: Lacks the methyl group at the 5-position.
4-Chloro-3-iodo-5-methylbenzonitrile: Differently substituted isomer.
3-Iodo-4-methylbenzonitrile: Lacks the chlorine atom at the 3-position.
特性
分子式 |
C8H5ClIN |
|---|---|
分子量 |
277.49 g/mol |
IUPAC名 |
3-chloro-4-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3 |
InChIキー |
XKFREWJHACPGFX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1I)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
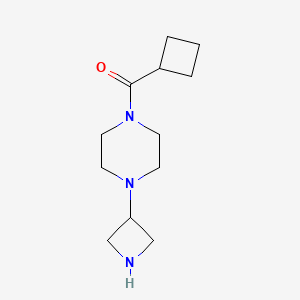
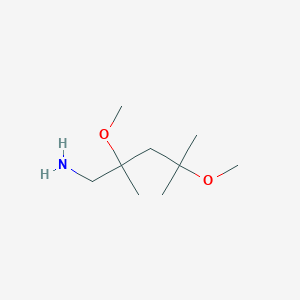
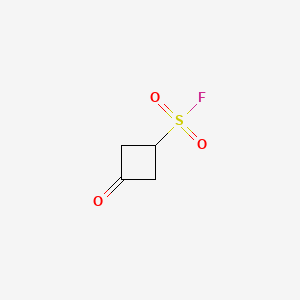
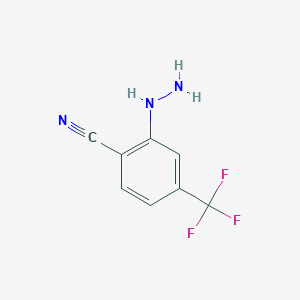

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
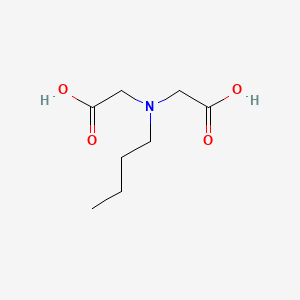
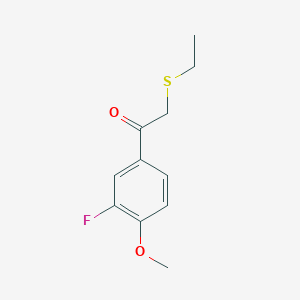
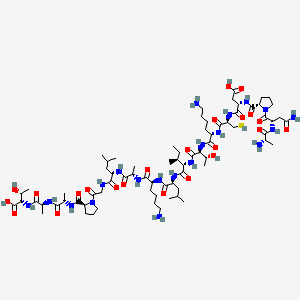
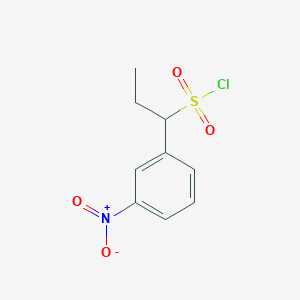
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)
